[(Z)-[amino-(4-nitrophenyl)methylidene]amino] naphthalene-2-sulfonate
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Overview
Description
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] naphthalene-2-sulfonate is a complex organic compound that features both nitro and sulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-nitrophenyl)methylidene]amino] naphthalene-2-sulfonate typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-naphthylamine-2-sulfonic acid. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Reduction: Formation of [(Z)-[amino-(4-aminophenyl)methylidene]amino] naphthalene-2-sulfonate.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is used as a precursor in the synthesis of dyes and pigments due to its chromophoric properties. It is also employed in the study of reaction mechanisms and kinetics.
Biology
In biological research, [(Z)-[amino-(4-nitrophenyl)methylidene]amino] naphthalene-2-sulfonate is used as a fluorescent probe for detecting and quantifying biomolecules.
Medicine
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials with specific optical properties.
Mechanism of Action
The mechanism by which [(Z)-[amino-(4-nitrophenyl)methylidene]amino] naphthalene-2-sulfonate exerts its effects involves the interaction of its functional groups with molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological molecules. The sulfonate group enhances the solubility of the compound in aqueous environments, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
- [(Z)-[amino-(4-nitrophenyl)methylidene]amino phenyl carbonate]
- [(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}amino 4-methylbenzoate]
Uniqueness
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] naphthalene-2-sulfonate is unique due to the presence of both nitro and sulfonate groups, which confer distinct chemical and physical properties. This dual functionality allows the compound to participate in a wide range of chemical reactions and makes it suitable for diverse applications in scientific research and industry.
Properties
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] naphthalene-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S/c18-17(13-5-8-15(9-6-13)20(21)22)19-25-26(23,24)16-10-7-12-3-1-2-4-14(12)11-16/h1-11H,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDNTERDHZYUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)ON=C(C3=CC=C(C=C3)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O/N=C(/C3=CC=C(C=C3)[N+](=O)[O-])\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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